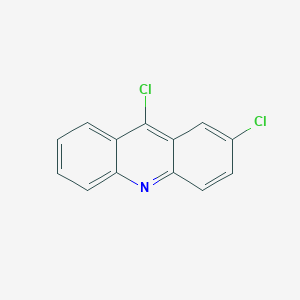

2,9-Dichloroacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,9-dichloroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJOYVDLIRSMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485562 | |

| Record name | 2,9-DICHLOROACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-14-3 | |

| Record name | 2,9-DICHLOROACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,9-Dichloroacridine: Synthesis, Properties, and Therapeutic Potential

Introduction: The Acridine Scaffold in Medicinal Chemistry

The acridine nucleus, a planar tricyclic heteroaromatic system, represents a privileged scaffold in the annals of medicinal chemistry. First isolated from coal tar, acridine and its derivatives have transitioned from their initial use as dyes to becoming foundational structures for a plethora of therapeutic agents. Their rigid, planar geometry is ideally suited for intercalation between the base pairs of DNA, a mechanism that underpins their broad biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] This guide focuses on a specific, synthetically crucial derivative: 2,9-dichloroacridine. The strategic placement of chlorine atoms at the 2 and 9 positions creates a molecule with distinct electronic properties and reactivity, making it a valuable intermediate for the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning role in the design of next-generation anticancer agents.

Chemical Structure and Physicochemical Properties

This compound (CAS No. 1019-14-3) is a halogenated derivative of acridine with the molecular formula C₁₃H₇Cl₂N.[2][3] The chlorine atom at the 9-position significantly activates this site for nucleophilic substitution, while the chlorine at the 2-position modulates the electronic properties and lipophilicity of the entire ring system.

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Experimental physicochemical data for this compound is not extensively reported in readily available literature. The following table includes values computed from established models, which are useful for predictive analysis in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂N | [2][3] |

| Molecular Weight | 248.11 g/mol | [2] |

| CAS Number | 1019-14-3 | [2][4] |

| Boiling Point | 400.1 ± 15.0 °C (Predicted) | [2] |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP (Octanol/Water) | 4.69 (Predicted) | [2] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Appearance | (Expected) Crystalline Solid | N/A |

| Solubility | (Expected) Soluble in organic solvents like DMF, DMSO; Insoluble in water. | N/A |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a well-established, two-step process involving an initial Ullmann condensation followed by a phosphoryl chloride-mediated cyclization. This robust methodology allows for the generation of the core acridine scaffold from readily available precursors.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the copper-catalyzed coupling of a substituted aniline and a halobenzoic acid to form an N-phenylanthranilic acid intermediate. This intermediate is then subjected to electrophilic cyclization and chlorination to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for analogous compounds.[5][6][7]

Step 1: Synthesis of N-(4-chlorophenyl)-2-aminobenzoic acid (Ullmann Condensation)

-

To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), 2,5-dichloroaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide or copper powder.[8]

-

Add N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., Nitrogen) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into acidified water (e.g., 1M HCl).

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield the N-phenylanthranilic acid intermediate.

Step 2: Synthesis of this compound (Cyclization/Chlorination)

-

In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried N-(4-chlorophenyl)-2-aminobenzoic acid (1 equivalent).

-

Add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents), which acts as both the cyclizing and chlorinating agent.[9][10][11][12]

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction mixture will become a dark, viscous solution.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Cool the residue in an ice bath and cautiously quench by adding it to a mixture of crushed ice and ammonia solution or another base to neutralize the acidity. This step must be performed in a well-ventilated fume hood due to the vigorous reaction.

-

The solid precipitate of this compound is collected by filtration, washed with water, and dried.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization from a solvent such as toluene or ethanol.

Key Chemical Reactivity

The reactivity of this compound is dominated by the chlorine atom at the 9-position. This position is highly electron-deficient due to the influence of the adjacent ring nitrogen, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This facile displacement is the cornerstone of its utility as a chemical intermediate, allowing for the introduction of a wide variety of nucleophiles (amines, thiols, alkoxides) to generate diverse libraries of 9-substituted acridine derivatives. In contrast, the chlorine atom at the 2-position is significantly less reactive and behaves more like a typical chloro substituent on an aromatic ring, requiring harsher conditions for substitution.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show seven signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons will appear as doublets and triplets, with coupling constants characteristic of aromatic systems. The protons closest to the electronegative nitrogen and chlorine atoms will be the most deshielded (shifted downfield).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals for the 13 carbon atoms, as the molecule is asymmetric.

-

Aromatic Carbons (C-H): Signals are expected in the δ 120-135 ppm range.

-

Quaternary Carbons (C-C/C-N): These will appear in the δ 140-150 ppm region.

-

Carbons bonded to Chlorine (C-Cl): The signals for C2 and C9 will be significantly influenced by the electronegative chlorine atoms and are expected to appear in the δ 130-150 ppm range.[14][15][16][17][18] The C9 carbon, being adjacent to nitrogen, will likely be the most downfield of the two.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:

-

M⁺ peak: at m/z 247 (for ³⁵Cl, ³⁵Cl isotopes).

-

M+2 peak: at m/z 249 (for one ³⁵Cl and one ³⁷Cl isotope), with an intensity of approximately 65% of the M⁺ peak.

-

M+4 peak: at m/z 251 (for ³⁷Cl, ³⁷Cl isotopes), with an intensity of about 10% of the M⁺ peak. Common fragmentation pathways would involve the sequential loss of chlorine atoms and potentially HCN from the heterocyclic ring.[19]

Biological Activity and Applications in Drug Development

This compound itself is primarily a synthetic intermediate; its biological significance lies in the potent activity of its derivatives. The 2,9-disubstituted acridine scaffold has been identified as a promising framework for the development of potent anticancer agents.[20][21]

Mechanism of Action: Topoisomerase IIα Inhibition

The primary mechanism through which 9-substituted acridine derivatives exert their anticancer effects is through the inhibition of human topoisomerase IIα (Topo IIα).[1][21]

Caption: Mechanism of Topoisomerase IIα inhibition by acridine derivatives.

Topo IIα is a vital enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage, which is critical during DNA replication and cell division. Acridine derivatives function as "poisons" by:

-

Intercalating: The planar acridine ring inserts itself between DNA base pairs.

-

Stabilizing the Cleavable Complex: The drug stabilizes the temporary complex formed between Topo IIα and the cleaved DNA.

-

Preventing Re-ligation: This stabilization prevents the enzyme from re-ligating the DNA strands. The accumulation of these permanent double-strand breaks triggers a cellular damage response, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[20][21]

Therapeutic Applications

Recent studies have highlighted the potent cytotoxic activity of novel 2,9-disubstituted acridines against various cancer cell lines, with particularly strong activity observed against melanoma.[21] By modifying the substituent at the 9-position (introduced via nucleophilic substitution on this compound), researchers can fine-tune the molecule's DNA binding affinity, lipophilicity, and interaction with the Topo IIα enzyme, thereby optimizing its anticancer efficacy. The chlorine at the 2-position plays a crucial role in modulating these properties. This makes this compound a key starting material for generating compound libraries aimed at discovering new topoisomerase inhibitors.

Safety and Handling

While specific toxicology data for this compound is limited, data from analogous chloro-heterocyclic compounds suggest that it should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system. Chronic exposure effects have not been determined.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a synthetically valuable molecule whose importance is derived from its role as a versatile intermediate. Its key feature—a highly reactive 9-chloro substituent—provides a direct handle for chemical modification, enabling the systematic development of 9-substituted acridine derivatives. These derivatives, particularly those also bearing a substituent at the 2-position, have demonstrated significant potential as anticancer agents through the potent inhibition of Topoisomerase IIα. As researchers continue to explore the structure-activity relationships within this chemical class, this compound will remain a cornerstone scaffold for the design and synthesis of new targeted therapies in oncology. Further investigation into its own physicochemical and toxicological properties is warranted to support its broader application in drug discovery workflows.

References

Sources

- 1. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 1019-14-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. jocpr.com [jocpr.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acridine, 9-chloro- [webbook.nist.gov]

- 14. Previous spectra [qorganica.qui.uam.es]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. scribd.com [scribd.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. compoundchem.com [compoundchem.com]

- 19. raco.cat [raco.cat]

- 20. researchgate.net [researchgate.net]

- 21. Development of 2,9-Disubstituted Acridines as Topoisomerase IIα Inhibitors with Strong Anticancer Activity: Synthesis, Biological Evaluation, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,9-Dichloroacridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,9-dichloroacridine, a heterocyclic compound of significant interest in medicinal chemistry. As a key synthetic intermediate, its utility in the development of novel therapeutic agents is well-documented. This document will delve into its chemical and physical properties, synthesis methodologies, and its role as a scaffold for biologically active molecules, particularly in the realm of oncology.

Core Compound Identification

A foundational aspect of any chemical research is the precise identification of the molecule of interest. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1019-14-3 | |

| Molecular Formula | C₁₃H₇Cl₂N | [1] |

| Molecular Weight | 248.11 g/mol | |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)N=C2Cl | |

| InChI Key | LBHXFYACRJKJSL-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Notes |

| Melting Point | 145 °C | |

| Boiling Point | 400.1±15.0 °C (Predicted) | |

| Appearance | Expected to be a crystalline solid | Based on related acridine compounds |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, benzene, and toluene. | [2] |

Synthesis of the Acridine Core: A Mechanistic Approach

The synthesis of the this compound scaffold typically involves a multi-step process culminating in the formation of the tricyclic acridine ring system. A common and effective method is the Bernthsen acridine synthesis, or variations thereof, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. For chlorinated acridines, the strategic placement of chlorine atoms on the precursors is paramount.

A prevalent synthetic route to 9-chloroacridine derivatives involves the cyclization of N-phenylanthranilic acids using phosphorus oxychloride (POCl₃). This reagent serves as both a dehydrating and chlorinating agent.

Caption: General synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of related 9-chloroacridine derivatives.

Step 1: Synthesis of 2-((4-Chlorophenyl)amino)-4-chlorobenzoic acid

-

To a solution of 4-amino-2-chlorobenzoic acid and 1-bromo-4-chlorobenzene in an appropriate solvent (e.g., dimethylformamide - DMF), add a copper catalyst (e.g., copper powder or copper(I) oxide) and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into acidified water.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization to yield the N-aryl anthranilic acid intermediate.

Step 2: Synthesis of this compound

-

Suspend the dried 2-((4-chlorophenyl)amino)-4-chlorobenzoic acid in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux under a nitrogen atmosphere for several hours. The reaction mixture will become a clear solution.

-

After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or toluene) to obtain the final product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the acridine core will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The specific chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the acridine ring. Carbons bonded to chlorine atoms will show characteristic chemical shifts further downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1650 cm⁻¹ region). C-H stretching vibrations of the aromatic protons will appear around 3000-3100 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺, M+2, M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Applications in Drug Development: A Gateway to Bioactive Molecules

The primary significance of this compound in drug development lies in its role as a versatile synthetic intermediate. The chlorine atom at the 9-position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of side chains. This reactivity is the cornerstone of its utility in creating libraries of acridine-based compounds for biological screening.

The planar, tricyclic structure of the acridine nucleus is a key feature that enables these molecules to intercalate into DNA. This interaction disrupts DNA replication and transcription, leading to cytotoxic effects, a property extensively exploited in the design of anticancer agents.

Caption: Mechanism of action for 9-aminoacridine anticancer agents.

Anticancer Activity

Numerous studies have demonstrated that 9-aminoacridine derivatives, synthesized from their 9-chloro precursors, exhibit potent anticancer activity. These compounds often function as dual inhibitors of topoisomerase I and II, enzymes critical for DNA topology and cell division. By stabilizing the covalent DNA-topoisomerase complex, these drugs lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in cancer cells.

The substitution pattern on the acridine ring and the nature of the side chain at the 9-position are critical for modulating the biological activity, selectivity, and pharmacokinetic properties of these potential drugs.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 9-chloro position provide a robust platform for the development of a wide range of biologically active compounds. The proven anticancer potential of its derivatives, primarily through DNA intercalation and topoisomerase inhibition, ensures that this acridine scaffold will remain an area of active research for the discovery of new and more effective therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. 6,9-Dichloro-2-methoxyacridine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,9-Dichloroacridine: Pathways and Protocols for the Advanced Researcher

Introduction: The Significance of the Acridine Scaffold in Modern Drug Discovery

The acridine tricycle is a privileged heterocyclic scaffold, forming the core of a multitude of compounds with significant biological activity. Its planar structure allows for intercalation into DNA and RNA, a mechanism that underpins the therapeutic effects of many acridine-based drugs.[1] From the historical antimalarial agent quinacrine to contemporary anticancer drugs, the versatility of the acridine core continues to inspire medicinal chemists. The strategic placement of substituents on the acridine ring system is a key determinant of a molecule's pharmacological profile, influencing its target specificity, potency, and pharmacokinetic properties.

2,9-Dichloroacridine, the subject of this guide, is a key intermediate in the synthesis of a diverse array of more complex bioactive molecules. The chlorine atoms at the 2 and 9-positions serve as versatile synthetic handles, enabling further functionalization through nucleophilic aromatic substitution and other cross-coupling reactions. The 9-chloro substituent is particularly reactive, readily displaced by amines, phenols, and thiols, providing a gateway to a vast chemical space of novel acridine derivatives. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections offer logical and experimentally validated pathways to the this compound core. The most direct and widely applicable approach involves the cyclization of a pre-formed N-phenylanthranilic acid derivative. A second, classical approach is the Bernthsen acridine synthesis, which constructs the acridine tricycle from a diarylamine and a carboxylic acid in a one-pot reaction.

Pathway 1: Ullmann Condensation Followed by Cyclization-Chlorination

This robust, two-step sequence is arguably the most reliable method for the synthesis of this compound. It commences with the formation of the key intermediate, N-(4-chlorophenyl)anthranilic acid, via an Ullmann condensation, followed by a phosphorus oxychloride-mediated cyclization that concurrently installs the second chlorine atom at the 9-position.

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that forms a new carbon-nitrogen bond.[2] In this step, 2-chlorobenzoic acid is coupled with 4-chloroaniline in the presence of a copper catalyst and a base.

Mechanism of the Ullmann Condensation: The reaction is believed to proceed through a copper(I) species, which undergoes oxidative addition to the aryl halide. The resulting organocopper(III) intermediate then reacts with the amine, followed by reductive elimination to furnish the desired diarylamine and regenerate the active copper(I) catalyst.

Experimental Protocol for N-(4-chlorophenyl)anthranilic acid:

Materials:

-

2-Chlorobenzoic acid

-

4-Chloroaniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute

-

Ethanol for recrystallization

-

Activated charcoal

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 4-chloroaniline (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable slurry.

-

Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the crude N-(4-chlorophenyl)anthranilic acid by vacuum filtration and wash the filter cake thoroughly with water.

-

For purification, dissolve the crude product in hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15-20 minutes.

-

Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is required to deprotonate the carboxylic acid and the amine, facilitating the reaction.

-

Copper(I) Iodide: A common and effective catalyst for Ullmann condensations.

-

DMF: A high-boiling polar aprotic solvent that is ideal for this reaction, as it can dissolve the reactants and withstand the high temperatures required.

-

Acidification: The product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification is necessary to protonate the carboxylate and precipitate the product.

The second step involves the treatment of N-(4-chlorophenyl)anthranilic acid with phosphorus oxychloride (POCl₃). This powerful reagent serves a dual purpose: it acts as a dehydrating agent to facilitate the intramolecular electrophilic aromatic substitution (cyclization) and as a chlorinating agent to convert the intermediate acridone to the final 9-chloroacridine derivative.

Mechanism of Cyclization and Chlorination: Phosphorus oxychloride first activates the carboxylic acid group, likely forming a reactive acyl phosphate intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts-type acylation onto the adjacent aromatic ring to form the tricyclic acridone. The acridone then tautomerizes to its enol form, which is subsequently chlorinated by POCl₃ to yield the final this compound.

Experimental Protocol for this compound:

Materials:

-

N-(4-chlorophenyl)anthranilic acid

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Chloroform or Dichloromethane

-

Ammonia solution, concentrated

-

Ice

-

Ethanol or Acetone for recrystallization

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, carefully add N-(4-chlorophenyl)anthranilic acid (1 equivalent) to an excess of freshly distilled phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture at reflux (approximately 100-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and concentrated ammonia solution. This step should be performed slowly and with caution as the reaction is highly exothermic. The ammonia neutralizes the excess POCl₃ and precipitates the crude product.

-

Extract the product into chloroform or dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or acetone.

Causality Behind Experimental Choices:

-

Excess POCl₃: Serves as both the reagent and the solvent, driving the reaction to completion.

-

Ammonia/Ice Quench: A highly exothermic reaction occurs when POCl₃ reacts with water. Using a mixture of ice and a base like ammonia allows for a controlled quench and neutralization, precipitating the product.

-

Recrystallization: This is a crucial step to remove any unreacted starting material and by-products, yielding a pure crystalline product.

Pathway 2: Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis offers a more convergent approach, constructing the acridine core in a single step from a diarylamine and a carboxylic acid (or its derivative) using a Lewis acid catalyst, typically zinc chloride, at high temperatures.[3][4] For the synthesis of this compound, this would likely involve the reaction of a dichlorinated diphenylamine with formic acid or a derivative.

Proposed Bernthsen Synthesis of this compound:

A plausible, though less commonly documented, approach would be the reaction of 2,4'-dichlorodiphenylamine with formic acid in the presence of zinc chloride.

Mechanism of the Bernthsen Synthesis: The reaction is initiated by the activation of the carboxylic acid by the Lewis acid (ZnCl₂), forming a highly electrophilic acylium ion. This then performs an electrophilic aromatic substitution on one of the phenyl rings of the diarylamine. A subsequent intramolecular cyclization onto the second phenyl ring, followed by dehydration, yields the acridine product.

General Considerations for the Bernthsen Synthesis:

-

High Temperatures: The reaction typically requires temperatures in the range of 200-270 °C.[3]

-

Lewis Acid: Zinc chloride is the traditional catalyst, but polyphosphoric acid (PPA) can also be used, sometimes at lower temperatures but with potentially lower yields.

-

Reactant Stoichiometry: An excess of the carboxylic acid and the Lewis acid is often employed.

-

Microwave-Assisted Synthesis: Modern variations of the Bernthsen synthesis utilize microwave irradiation to significantly reduce reaction times from hours to minutes.[5]

Comparison of Synthetic Pathways

| Feature | Pathway 1: Ullmann/Cyclization | Pathway 2: Bernthsen Synthesis |

| Number of Steps | Two distinct steps | One-pot reaction |

| Starting Materials | Readily available anilines and benzoic acids | Requires synthesis of a specific diarylamine |

| Reaction Conditions | Milder temperatures for Ullmann, moderate for cyclization | High temperatures (200-270 °C) |

| Control over Isomers | High regiochemical control | Potential for isomeric mixtures |

| Yields | Generally good to excellent for both steps | Can be variable, sometimes moderate to low |

| Scalability | Well-established and scalable | High temperatures can be challenging on a large scale |

Purification and Characterization

The purification of the final this compound product is critical to ensure its suitability for subsequent synthetic transformations and biological screening.

Purification Protocols

Recrystallization: This is the most common method for purifying solid this compound.

-

Solvent Selection: A suitable solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol, acetone, or a mixture of solvents are often effective.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added to decolorize it. Filter the hot solution to remove any insoluble impurities and the charcoal. Allow the filtrate to cool slowly to form well-defined crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

Column Chromatography: For more challenging purifications or for the removal of closely related impurities, silica gel column chromatography can be employed.

-

Stationary Phase: Silica gel is the standard stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the product.

-

Procedure: A slurry of silica gel in the mobile phase is packed into a column. The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column. The mobile phase is then passed through the column, and fractions are collected. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed to yield the purified compound.[6]

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the protons on the acridine core. The aromatic region (typically 7.0-9.0 ppm) will show a complex splitting pattern corresponding to the protons on the two chlorinated benzene rings.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts of the carbons will be indicative of their electronic environment.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the acridine ring system, as well as the C-Cl stretching vibrations.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Safety and Handling

Acridine derivatives and the reagents used in their synthesis should be handled with appropriate safety precautions.

-

This compound: Assumed to be a skin and eye irritant. Handle with gloves and safety glasses in a well-ventilated area.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Anilines and Chlorinated Aromatic Compounds: Many are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

-

Solvents: DMF, chloroform, and dichloromethane are hazardous. Use in a well-ventilated area and avoid inhalation of vapors.

Conclusion

The synthesis of this compound is a key step in the development of novel acridine-based compounds for a variety of applications, particularly in drug discovery. The two-step pathway involving an Ullmann condensation followed by a POCl₃-mediated cyclization and chlorination represents a robust and reliable method for obtaining this important intermediate. The Bernthsen synthesis offers a more convergent, albeit potentially lower-yielding, alternative. Careful purification and thorough characterization are essential to ensure the quality of the final product. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently synthesize this compound and unlock its potential for further chemical exploration.

References

-

Slideshare. (n.d.). Bernthsen acridine synthesis (CHEMISTRIAN). Retrieved from [Link]

- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). HETEROCYCLES, 57(4), 651.

-

Wikipedia. (2022, October 27). Bernthsen acridine synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Grokipedia. (n.d.). Bernthsen acridine synthesis. Retrieved from [Link]

- Vlase, L., & Vlase, T. (2012). Synthesis of Acridines by an Eco-friendly Method. Revista de Chimie, 63(1), 79-81.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Pellón, R. F., Docampo, M. L., & Fascio, M. L. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.

-

National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

- Al-Obaidi, A. S. M., & Al-Janabi, A. H. (2012). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi National Journal of Chemistry, 47, 375-386.

-

Slideshare. (n.d.). Bernthsen acridine synthesis (CHEMISTRIAN). Retrieved from [Link]

Sources

- 1. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 4. bch.ro [bch.ro]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2,9-Dichloroacridine: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the expected spectroscopic data for 2,9-dichloroacridine, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Acridine derivatives are known for their interactions with DNA and potential as anticancer agents.[1][3][4] The introduction of chloro-substituents at the 2 and 9 positions is anticipated to modulate its biological activity and photophysical properties.[2] A thorough spectroscopic characterization is paramount for confirming the molecular structure and purity of synthesized this compound, and for understanding its electronic and structural properties.

This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It will also provide field-proven insights into the experimental methodologies for acquiring and interpreting this data, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The acridine proton numbering is as follows:

A schematic of the acridine ring with proton numbering.

Due to the dissymmetry introduced by the chloro-substituents, all six aromatic protons are expected to be chemically non-equivalent and should, in principle, give rise to six distinct signals. The predicted chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the acridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | ~ 7.8 | d | J ≈ 2 |

| H-3 | ~ 7.6 | dd | J ≈ 9, 2 |

| H-4 | ~ 8.2 | d | J ≈ 9 |

| H-5 | ~ 7.9 | ddd | J ≈ 8, 7, 1 |

| H-6 | ~ 7.5 | ddd | J ≈ 8, 7, 1 |

| H-7 | ~ 7.7 | ddd | J ≈ 8, 7, 1 |

| H-8 | ~ 8.1 | ddd | J ≈ 8, 7, 1 |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. With 13 carbon atoms in the acridine core and two chloro-substituents, we expect to see 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~ 125 |

| C-2 | ~ 135 (C-Cl) |

| C-3 | ~ 128 |

| C-4 | ~ 130 |

| C-4a | ~ 148 |

| C-5 | ~ 126 |

| C-6 | ~ 127 |

| C-7 | ~ 130 |

| C-8 | ~ 129 |

| C-9 | ~ 150 (C-Cl) |

| C-9a | ~ 140 |

| C-10a | ~ 124 |

| C-10b | ~ 123 |

Note: The chemical shifts of carbons directly attached to chlorine (C-2 and C-9) will be significantly affected.

Experimental Protocol for NMR Spectroscopy

Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[5] For acridine derivatives, it is a suitable starting point.[1][6]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal that does not typically overlap with analyte signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, C=N, and C-Cl bonds.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1650-1500 | Aromatic C=C and C=N ring stretching | Strong to Medium |

| 1200-1000 | In-plane C-H bending | Medium |

| 900-675 | Out-of-plane C-H bending | Strong |

| 800-600 | C-Cl stretching | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.[7]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, two common methods for obtaining an IR spectrum are the KBr pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Technique [8][9][10]

-

Grind the Sample: Finely grind approximately 1-2 mg of this compound with an agate mortar and pestle.[8]

-

Mix with KBr: Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr).[8]

-

Press the Pellet: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[8]

-

Analyze: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) [9][11]

-

Clean the Crystal: Ensure the ATR crystal is clean.

-

Place the Sample: Place a small amount of the solid sample directly onto the ATR crystal.[11]

-

Apply Pressure: Apply pressure to ensure good contact between the sample and the crystal.

-

Analyze: Acquire the FT-IR spectrum.

Trustworthiness of Protocols: Both methods are well-established for solid samples.[8][9][10] The KBr pellet method often provides higher resolution spectra, while ATR is faster and requires minimal sample preparation.[9] Running a background spectrum before sample analysis is crucial for both techniques to subtract atmospheric and instrumental interferences.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

In an Electron Ionization (EI) mass spectrum of this compound, we expect to see a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[12]

-

Molecular Ion (M⁺): The nominal mass will be for the species containing two ³⁵Cl isotopes.

-

M+2 Peak: This peak will correspond to the molecule containing one ³⁵Cl and one ³⁷Cl.

-

M+4 Peak: This peak will be from the molecule containing two ³⁷Cl isotopes.

The expected ratio of the intensities of the M⁺, M+2, and M+4 peaks will be approximately 9:6:1.[13]

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (approximate) | Relative Abundance |

| [C₁₃H₇³⁵Cl₂N]⁺ | 247 | 100% (base peak) |

| [C₁₃H₇³⁵Cl³⁷ClN]⁺ | 249 | ~65% |

| [C₁₃H₇³⁷Cl₂N]⁺ | 251 | ~10% |

Fragmentation: Under EI conditions, the molecular ion can fragment. Common fragmentation pathways for chlorinated aromatic compounds include the loss of a chlorine atom or HCl.[14]

Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

General workflow for mass spectrometry analysis.

Authoritative Grounding: The choice of ionization method is critical. Electron Ionization (EI) is a robust technique for relatively stable, volatile organic compounds and provides reproducible fragmentation patterns that are useful for structural elucidation.[14][15] For more sensitive analyses or to obtain a stronger molecular ion peak, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be considered.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.

- Sample preparation for FT-IR.

- Sampling Techniques for FTIR Spectroscopy - JASCO Inc.

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab.

- What sample is needed for FTIR? - Rocky Mountain Labs.

- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - NIH.

- Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry - PubMed.

- Synthesis, Characterisation and Anticancer Study of Acridine derivatives - Informative Journals.

- Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency | Request PDF - ResearchGate.

- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PubMed.

- A comparison of mass spectrum from electron ionization (EI) and... - ResearchGate.

- A Technical Guide to the Photophysical Properties of Acridine Derivatives and the Determination of Quantum Yield - Benchchem.

- Acridine | C13H9N | CID 9215 - PubChem - NIH.

- Mass Spectrometry (Edexcel A Level Chemistry): Revision Note - Save My Exams.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822).

- 5.2 Mass Spectrometry - Chemistry LibreTexts.

- EI mass spectrum of compound 8. | Download Scientific Diagram - ResearchGate.

- ¹H NMR spectra of acridine (500 MHz) in solution and incorporated in... - ResearchGate.

- Acridine(260-94-6) 1H NMR spectrum - ChemicalBook.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem.

- 6,9-Dichloro-2-methoxy acridine - the NIST WebBook.

- Common NMR Solvents - Reference Data.

- Electronic Supplementary Information for A Magnetic Nanoparticle-Supported N-heterocyclic Carbene-Palladacycle: An Efficient an - The Royal Society of Chemistry.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

- 6,9-Dichloro-2-methoxyacridine(86-38-4)IR1 - ChemicalBook.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD.

- 9-Chloroacridine - SpectraBase.

- Table of Characteristic IR Absorptions.

- UC Davis - eScholarship.org.

- S3.2.9 Infrared spectroscopy (HL) - YouTube.

- The Infrared Spectra of Acridines - ResearchGate.

- Dichloroacetic acid - MassBank.

Sources

- 1. One moment, please... [informativejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labs.chem.byu.edu [labs.chem.byu.edu]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. savemyexams.com [savemyexams.com]

- 14. Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,9-Dichloroacridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

Acridine and its derivatives have long been a cornerstone in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to their use as antibacterial, antimalarial, and anticancer agents.[1] The planar tricyclic structure of the acridine nucleus is a key feature, enabling it to intercalate into DNA, a mechanism that underpins much of its therapeutic potential.[2][3] Among the myriad of acridine analogs, halogenated derivatives, particularly those with chlorine substituents, have garnered significant interest due to their unique electronic properties and their role as versatile synthetic intermediates.

This technical guide provides a comprehensive overview of the physical and chemical properties of a specific, yet important, derivative: 2,9-dichloroacridine. While this compound may not be as extensively studied as some of its counterparts, its structural features make it a valuable precursor for the synthesis of novel bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential applications, particularly in the realm of oncology. We will explore its role as a DNA intercalating agent and a precursor to topoisomerase inhibitors, providing a foundation for its use in the design and development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

This compound possesses the characteristic planar, tricyclic aromatic ring system of the acridine family, with chlorine atoms substituted at the 2 and 9 positions. The presence of these electron-withdrawing chlorine atoms significantly influences the electronic distribution and reactivity of the molecule.

Predicted Physicochemical Data

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₃H₇Cl₂N | [4] |

| Molecular Weight | 248.11 g/mol | [4] |

| Melting Point | 145 °C | [5] |

| Boiling Point | 400.1 ± 15.0 °C | [5] |

| Density | 1.419 ± 0.06 g/cm³ | [5] |

| pKa | 2.91 ± 0.10 | [5] |

It is important to note that these are predicted values and should be confirmed by experimental determination. The melting point of the related compound, 9-chloroacridine, is reported to be 117-118 °C.[6]

Solubility

Specific solubility data for this compound is not widely published. However, based on the general solubility of acridine derivatives, it is expected to be sparingly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, acetone, and toluene.[7][8] The selection of an appropriate solvent is crucial for its use in chemical reactions and biological assays.

Synthesis of this compound

The synthesis of this compound typically follows a well-established route for acridine derivatives, which involves two key steps: the formation of a substituted N-phenylanthranilic acid followed by a cyclization reaction.

Step 1: Synthesis of N-(Dichlorophenyl)anthranilic Acid via Ullmann-Goldberg Reaction

The precursor, a dichlorinated N-phenylanthranilic acid, can be synthesized via a modified Ullmann-Goldberg reaction.[6] This involves the condensation of an appropriately substituted o-chlorobenzoic acid with a dichloroaniline in the presence of a copper catalyst. The use of sodium acetate as a base is preferred over potassium carbonate to avoid double substitution on the amino group.[6]

Caption: General scheme for the Ullmann-Goldberg synthesis of N-phenylanthranilic acid derivatives.

Step 2: Cyclization to form this compound

The synthesized N-(dichlorophenyl)anthranilic acid is then cyclized to form the acridine ring system. This is typically achieved by heating the precursor with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[6][9][10]

The following is a general procedure adapted from the synthesis of similar 9-chloroacridine derivatives.[6][11]

-

In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place the N-(dichlorophenyl)anthranilic acid.

-

Slowly add an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture gently in a water bath to initiate the reaction. If the reaction becomes too vigorous, cool the flask in a cold water bath.

-

Once the initial vigorous reaction subsides, heat the mixture in an oil bath at a temperature of 130-140 °C for several hours to ensure complete cyclization.

-

After cooling, carefully remove the excess POCl₃ by vacuum distillation.

-

Slowly and cautiously pour the residue onto a stirred mixture of crushed ice and concentrated ammonia solution to neutralize the acidic mixture and precipitate the crude product.

-

Extract the product with a suitable organic solvent, such as chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Caption: Workflow for the cyclization step in the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The specific chemical shifts and coupling constants of the protons on the acridine ring will be influenced by the positions of the two chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 13 unique carbon atoms in the molecule. The carbons attached to the chlorine atoms will exhibit chemical shifts characteristic of halogenated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl stretching vibrations. An IR spectrum for the related 6,9-dichloro-2-methoxyacridine is available in the NIST Chemistry WebBook and can serve as a reference.[13]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, [M+2]⁺, and [M+4]⁺ will be observed, which is a definitive indicator of the presence of two chlorine atoms in the molecule.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the two chlorine atoms, particularly the one at the 9-position. The chlorine atom at the 9-position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the acridine ring system.

Nucleophilic Aromatic Substitution

The 9-chloro substituent is readily displaced by a variety of nucleophiles, including amines, phenols, and thiols. This reactivity makes this compound a valuable building block for the synthesis of a diverse library of 9-substituted acridine derivatives.

-

Reaction with Amines: The reaction of this compound with primary or secondary amines yields the corresponding 9-aminoacridine derivatives. These reactions are often carried out in a high-boiling solvent like phenol, which can also act as a catalyst by forming a more reactive 9-phenoxyacridine intermediate.[6]

-

Reaction with Phenols: In the presence of a base, this compound reacts with phenols to form 9-phenoxyacridine derivatives.

-

Reaction with Thiols: Similarly, reaction with thiols in the presence of a base leads to the formation of 9-thioacridine derivatives.

The chlorine atom at the 2-position is generally less reactive towards nucleophilic substitution compared to the 9-position. However, under more forcing conditions, substitution at the 2-position may also be possible.

Applications in Drug Development

The primary application of this compound in drug development lies in its role as a key intermediate for the synthesis of biologically active compounds, particularly those with anticancer properties. The acridine scaffold is a well-established pharmacophore for targeting DNA.

DNA Intercalation

The planar aromatic structure of acridine derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation.[3][17][18][19][20] This disrupts the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription, which can ultimately lead to cell cycle arrest and apoptosis.[6] this compound serves as a precursor to a wide range of DNA intercalating agents.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes.[21] Many anticancer drugs function by inhibiting the activity of these enzymes. Acridine derivatives have been shown to act as topoisomerase inhibitors.[22][23][24][25] They can either be "topoisomerase poisons," which stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzymatic activity without trapping the complex. This compound can be functionalized to produce derivatives that exhibit potent topoisomerase inhibitory activity.

Caption: Proposed mechanism of action for anticancer drugs derived from this compound.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. While detailed experimental data on its physical and spectroscopic properties are somewhat limited, its synthesis and chemical reactivity are well-understood within the broader context of acridine chemistry. Its primary importance lies in its role as a versatile synthetic intermediate for the preparation of a wide range of 9-substituted acridine derivatives. The proven ability of these derivatives to act as DNA intercalators and topoisomerase inhibitors makes this compound a compelling starting point for the design and discovery of novel anticancer agents. Further research into the specific properties and biological activities of derivatives of this compound is warranted and holds the promise of yielding new and effective therapeutic agents.

References

-

Kumar, P., & Soni, P. (Year). Synthesis and anticancer study of 9-aminoacridine derivatives. Journal Name, Volume(Issue), Pages.[6]

-

(Year). On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. Journal Name, Volume(Issue), Pages.[22]

-

Jameel, A. A., & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Adab Al-Rafidayn, 21(8), 19-29.[10][11]

-

(Year). 9-aminoacridine. Organic Syntheses Procedure.[9]

-

BenchChem. (2025). A Comparative Analysis of 9-Chloroacridine and Other DNA Intercalating Agents.[17]

-

Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link][21]

-

(n.d.). Experiment 1 - Melting Points.[26]

-

Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. RSC Medicinal Chemistry, Volume(Issue), Pages.[2]

-

Wu, N., et al. (Year). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. Journal Name, Volume(Issue), Pages.[23]

-

(Year). The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. Journal Name, Volume(Issue), Pages.[18]

-

(Year). Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives. Journal Name, Volume(Issue), Pages.[24]

-

Trammell, R. L., Keith, L. H., & Walters, D. B. (Year). Solubility of Organic and Inorganic Chemicals in Selected Solvents.[7]

-

Jameel, A. A., & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science, 21(8), 19-29.[27]

-

The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.[28]

-

(2024). Interactions between DNA and the acridine intercalator: A computational study. Computational Biology and Chemistry, Volume, 108029.[3]

-

(Year). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Journal Name, Volume(Issue), Pages.[25]

-

Bharathi, M. P., et al. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal, 25(3), 88-96.[1]

-

ResearchGate. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.[10]

-

(2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 401-409.[12]

-

ResearchGate. (n.d.). Synthesis of 9‐chloroacridine. Reagents and conditions: (i) Sodium...[29]

-

(2003). Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? Current Medicinal Chemistry, 10(24), 2643-2649.[19]

-

NIST. (n.d.). 6,9-Dichloro-2-methoxy acridine. In NIST Chemistry WebBook. Retrieved from [Link][13]

-

(2024). Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. International Journal of Molecular Sciences, Volume(Issue), Pages.[20]

-

(2002). Hydroacridines: Part 23†. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. Magnetic Resonance in Chemistry, Volume(Issue), Pages.[30]

-

Beilstein Journals. (2024). BJOC - Search Results.[31]

-

ResearchGate. (n.d.). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines.[32]

-

(Year). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Journal Name, Volume(Issue), Pages.[33]

-

Cayman Chemical. (2022). 9-Amino-6-chloro-2-methoxyacridine - PRODUCT INFORMATION.[8]

-

SpectraBase. (n.d.). 9-Chloroacridine. Retrieved from [Link][14]

-

(2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, Volume(Issue), Pages.[34]

-

NIST. (n.d.). Acridine, 9-chloro-. In NIST Chemistry WebBook. Retrieved from [Link][15]

-

(n.d.). SOLUBILITY DATA SERIES.[35]

-

PubChem. (n.d.). 9-Chloroacridine. Retrieved from [Link][16]

-

ResearchGate. (n.d.). Reaction of 2,9-dichloro-1,10-phenanthroline with secondary amines as a convenient approach to a new class of promising ligands.[36]

-

Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(3), 1144-1151.[37]

-

SpectraBase. (n.d.). 2,2-Dichloroethanol - Optional[FTIR] - Spectrum.[38]

Sources

- 1. kronika.ac [kronika.ac]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H7Cl2N | CID 12296119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1019-14-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. radab.uomosul.edu.iq [radab.uomosul.edu.iq]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6,9-Dichloro-2-methoxy acridine [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Acridine, 9-chloro- [webbook.nist.gov]

- 16. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 22. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 27. researchgate.net [researchgate.net]

- 28. rsc.org [rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. spectroteam.ro [spectroteam.ro]

- 31. BJOC - Search Results [beilstein-journals.org]

- 32. researchgate.net [researchgate.net]

- 33. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 34. physchemres.org [physchemres.org]

- 35. srdata.nist.gov [srdata.nist.gov]

- 36. researchgate.net [researchgate.net]

- 37. Catalytic Amination of Phenols with Amines [organic-chemistry.org]

- 38. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Discovery and History of Acridine Compounds

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of acridine-based compounds. From their initial isolation from coal tar in the 19th century to their critical roles as antibacterial, antimalarial, and antineoplastic agents, the journey of acridines represents a significant chapter in medicinal chemistry. This document details the foundational chemical principles, key synthetic milestones, and the scientific rationale behind the evolution of these versatile heterocyclic scaffolds. We delve into the core mechanism of DNA intercalation, provide historical context for the development of landmark drugs like Proflavine, Mepacrine, and Amsacrine, and offer detailed protocols and molecular visualizations to support the narrative. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technically grounded understanding of the acridine family.

The Acridine Scaffold: A Heterocyclic Foundation

Acridine is a nitrogen-containing heterocyclic aromatic compound, structurally characterized by a tricyclic system where two benzene rings are fused to a central pyridine ring.[1] This planar, rigid structure is the cornerstone of its diverse biological activity.[2][3] The name "acridine" was coined due to the substance's acrid smell and its irritating effect on the skin and mucous membranes.[4][5] Solutions of its salts are notable for their characteristic blue fluorescence.[6]

The planarity of the acridine ring system is a critical feature that enables it to insert itself between the base pairs of double-stranded DNA, a non-covalent interaction known as intercalation.[2] This physical disruption of the DNA helix is the primary mechanism of action for many of its biological effects, interfering with essential cellular processes like DNA replication and transcription.[2][7]

Caption: Chemical structure of the acridine scaffold with IUPAC numbering.

Discovery and Isolation: From Industrial Byproduct to Scientific Curiosity

The story of acridine begins in 1870 with German chemists Carl Gräbe and Heinrich Caro.[5][8] While working with the high-boiling point anthracene fraction of coal tar, they isolated a new basic substance.[1][4][5] Their isolation method was a classic acid-base extraction. The coal tar fraction was treated with dilute sulfuric acid to protonate the basic acridine, rendering it water-soluble and allowing its separation from the neutral aromatic hydrocarbons.[8]

The scientific causality here lies in the lone pair of electrons on the heterocyclic nitrogen atom, which imparts basicity to the molecule. This allows it to be selectively extracted into an acidic aqueous phase. Following extraction, the addition of a precipitating agent, potassium dichromate, formed acridine bichromate, which could be easily collected.[8] The final step involved treatment with a base, ammonia, to decompose the salt and liberate the free acridine base.[8]

The Dawn of Synthesis: Crafting the Acridine Core

While isolation from coal tar provided the initial samples, the advancement of acridine chemistry required reliable laboratory synthesis methods. Several classic named reactions were developed to construct the tricyclic core, with the Bernthsen acridine synthesis being one of the most significant.

First reported by August Bernthsen in 1878 and further elaborated in 1884, this method involves the acid-catalyzed condensation of a diphenylamine with a carboxylic acid (or its anhydride) at high temperatures (180–270 °C), typically using zinc chloride as a Lewis acid catalyst.[9][10][11] The choice of carboxylic acid is pivotal; using formic acid yields the parent acridine, while higher carboxylic acids result in derivatives substituted at the 9-position.[8][9]

The rationale for these harsh conditions is the need to overcome the activation energy for the electrophilic aromatic substitution required for cyclization. The zinc chloride coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring of the diphenylamine.

Experimental Protocol: Bernthsen Acridine Synthesis (Conceptual)

This protocol outlines the general steps for the synthesis of 9-phenylacridine from diphenylamine and benzoic acid, as illustrative of the Bernthsen method.

-

Reactant Preparation: In a high-temperature reaction vessel, thoroughly mix diphenylamine, benzoic acid, and anhydrous zinc chloride in appropriate molar ratios. The zinc chloride acts as both a catalyst and a dehydrating agent.

-

Thermal Condensation: Heat the mixture to approximately 220-260 °C. This provides the thermal energy required for the endergonic condensation and cyclization steps. The reaction is typically maintained at this temperature for several hours.

-

Workup - Hydrolysis: After cooling, the solidified reaction mass is treated with a dilute acid (e.g., hydrochloric acid) and heated to hydrolyze any intermediate complexes and dissolve the zinc salts.

-

Isolation: The crude product, 9-phenylacridine, precipitates from the acidic solution. It is then collected by filtration.

-

Purification: The crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield the final product.

Caption: Conceptual workflow of the Bernthsen acridine synthesis.

Other important synthetic routes include the Ullmann synthesis, which involves the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid.[6][12]

The Golden Age: Acridines in Medicine

The true impact of the acridine scaffold emerged when its potent biological activities were discovered and harnessed for therapeutic purposes.

The Antibacterial Revolution: Proflavine and Acriflavine

The pioneering work of German physician and scientist Paul Ehrlich in chemotherapy set the stage for the discovery of acridine's medicinal properties.[13][14][15] In 1912, Ehrlich's laboratory identified the antimicrobial properties of acridine dyes, leading to the development of compounds like acriflavine and proflavine.[16][17] These agents proved to be invaluable topical antiseptics, especially during World War I, for treating wounds and preventing infections like sleeping sickness.[16][18][19]